
(5-methyl-1H-tetrazol-1-yl)acetic acid
Overview
Description
(5-methyl-1H-tetrazol-1-yl)acetic acid is a heterocyclic compound that contains a tetrazole ring. Tetrazoles are known for their stability and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .
Mode of Action
The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-tetrazol-1-yl)acetic acid typically involves the cycloaddition of nitriles with sodium azide. One common method includes the use of zinc salts as catalysts in an aqueous environment . Another approach involves the use of microwave irradiation to accelerate the reaction, which can be performed in solvents like dimethylformamide . The reaction conditions often require moderate temperatures and can yield high purity products.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent and mild reaction conditions to minimize environmental impact . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-tetrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Participates in nucleophilic substitution reactions, especially at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like dimethylformamide and acetonitrile . The reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles .
Scientific Research Applications
Medicinal Chemistry
(5-methyl-1H-tetrazol-1-yl)acetic acid has shown potential in medicinal applications due to its biological activity:
Antimicrobial Activity:
Tetrazole derivatives exhibit significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:
Compound | Activity | MIC (μg/mL) |
---|---|---|
This compound | Antibacterial | TBD |
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | Antimicrobial | <100 |
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Antimicrobial | 100 |
Anticonvulsant Activity:
Studies have shown that tetrazole derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, leading to anticonvulsant effects in animal models .
Anticancer Potential:
Research indicates that compounds containing the tetrazole moiety can exhibit cytotoxic effects against several cancer cell lines. Mechanisms of action may include apoptosis induction and cell cycle arrest .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its use as a bioisostere allows it to mimic carboxylic acids while offering enhanced stability against metabolic degradation .
Material Science
The compound is utilized in developing advanced materials such as polymers and coatings. Its unique properties contribute to creating materials with enhanced performance characteristics .
Case Studies
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated that modifications to the tetrazole ring significantly enhanced antimicrobial activity compared to standard antibiotics like ampicillin .
Synthesis and Evaluation of Derivatives:
Research focused on synthesizing a range of 5-substituted tetrazoles demonstrated that structural variations could lead to enhanced potency against specific pathogens. This highlights the importance of tailoring chemical structures for desired biological activities .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-tetrazol-1-yl)phenylacetic acid: Similar in structure but with a phenyl group instead of an acetic acid moiety.
(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
(5-methyl-1H-tetrazol-1-yl)acetic acid is unique due to its combination of a tetrazole ring with an acetic acid moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .
Biological Activity
(5-methyl-1H-tetrazol-1-yl)acetic acid, a derivative of tetrazole, has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted tetrazoles demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives similar to this compound have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Compound | Activity | MIC (μg/mL) |
---|---|---|
5-Methyl-1H-tetrazol-1-yl acetic acid | Antibacterial | TBD |
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | Antimicrobial | <100 |
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Antimicrobial | 100 |
Anticonvulsant Activity
Tetrazole derivatives have also been explored for their anticonvulsant properties. Research indicates that certain derivatives exhibit significant activity in animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Anticancer Potential
The anticancer activity of tetrazole compounds has been documented in various studies. For example, compounds with a tetrazole moiety have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The precise mechanisms may involve apoptosis induction and cell cycle arrest.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of tetrazole derivatives, including this compound. The results indicated that certain modifications to the tetrazole ring significantly enhanced antimicrobial activity compared to standard antibiotics such as ampicillin.
Synthesis and Evaluation of Derivatives
In a recent investigation, researchers synthesized a range of 5-substituted tetrazoles and assessed their biological activities. The study highlighted that structural variations could lead to enhanced potency against specific pathogens.
Properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGRTPHVXPNNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408105 | |
Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-55-5 | |
Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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